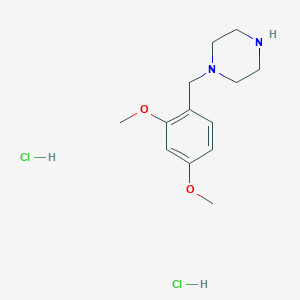

1-(2,4-Dimethoxybenzyl)piperazine 2HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H22Cl2N2O2 |

|---|---|

Molecular Weight |

309.2 g/mol |

IUPAC Name |

1-[(2,4-dimethoxyphenyl)methyl]piperazine;dihydrochloride |

InChI |

InChI=1S/C13H20N2O2.2ClH/c1-16-12-4-3-11(13(9-12)17-2)10-15-7-5-14-6-8-15;;/h3-4,9,14H,5-8,10H2,1-2H3;2*1H |

InChI Key |

LPWOBBWTLJUEBV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)CN2CCNCC2)OC.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 2,4 Dimethoxybenzyl Piperazine 2hcl and Analogues

General Synthetic Strategies for N-Substituted Piperazines

The introduction of substituents onto the nitrogen atoms of a pre-existing piperazine (B1678402) ring is a common and efficient strategy. The primary methods employed include nucleophilic substitution, reductive amination, and various cyclization reactions to form the ring itself. mdpi.comrsc.org More recently, streamlined one-pot procedures have been developed to improve synthetic efficiency. nih.govrsc.org

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental method for forming N-alkyl piperazine derivatives. mdpi.com This approach typically involves the reaction of piperazine, acting as a nucleophile, with an alkyl halide or sulfonate. The reaction of piperazine with benzyl (B1604629) chloride to form 1-benzylpiperazine (B3395278) is a classic example of this method. orgsyn.org To improve reaction yields or avoid harsh conditions, iodide salts like sodium or potassium iodide are sometimes added to promote a halogen exchange on the alkyl chloride or bromide, increasing the reactivity of the leaving group. mdpi.com

A significant challenge in the direct alkylation of piperazine is controlling the degree of substitution, as the reaction can yield mixtures of mono-substituted, di-substituted, and even quaternary salt products. google.com One effective strategy to favor mono-substitution is to use a large excess of piperazine or to employ piperazine monohydrochloride or monoacetate salts, which reduces the nucleophilicity of the second nitrogen atom. nih.gov

Table 1: Common Electrophiles in Nucleophilic Substitution for Piperazine N-Alkylation

| Electrophile Class | Specific Example | Product Type | Reference |

| Alkyl Halides | Benzyl Chloride | N-Benzylpiperazine | orgsyn.org |

| Alkyl Halides | 1-Bromo-3-chloropropane | N-(3-chloropropyl)piperazine | google.com |

| Alkyl Sulfonates | Methyl Tosylate | N-Methylpiperazine | mdpi.com |

This table is interactive and can be sorted by column.

Reductive Amination Approaches

Reductive amination provides an alternative and widely used pathway to N-substituted piperazines. mdpi.com This method involves the reaction of a piperazine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mild and selective nature. nih.govgoogle.com

This approach is highly versatile, as a wide range of aldehydes and ketones can be used, allowing for the synthesis of a diverse library of piperazine derivatives. nih.gov For instance, the synthesis of 1-(3,4-methylenedioxybenzyl)piperazine has been accomplished by reacting 3,4-methylenedioxy benzaldehyde (B42025) with piperazine in the presence of sodium cyanoborohydride. auburn.edu This methodology is a key strategy for producing benzylpiperazine derivatives.

Cyclization Reactions in Piperazine Ring Formation

Instead of starting with a pre-formed piperazine ring, numerous strategies build the heterocyclic core from acyclic precursors through cyclization. These methods are essential for creating piperazines with complex substitution patterns on the carbon atoms of the ring. researchgate.netresearchgate.net

One classical approach involves the reaction of diethanolamine (B148213) with a primary amine in the presence of a dehydration catalyst like Raney nickel at elevated temperatures. google.com Another common strategy is the double N-alkylation of a primary amine with two two-carbon electrophilic units. For example, 3-chloroaniline (B41212) can be reacted with di(2-chloroethyl)amine hydrochloride to form 1-(3-chlorophenyl)piperazine. google.com

More modern and sophisticated cyclization methods have also been developed. These include:

Palladium-catalyzed cyclization of diamine components with propargyl units to yield highly substituted piperazines. organic-chemistry.org

Reductive cyclization of dioximes , formed from the double Michael addition of nitrosoalkenes to a primary amine, provides a stereoselective route to substituted piperazines. researchgate.netnih.gov

Intramolecular hydroamination , where an amine at one end of a molecule adds across a carbon-carbon double bond at the other end, is a key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org

Simplified One-Pot Synthetic Procedures

To enhance synthetic efficiency, reduce waste, and simplify purification, one-pot procedures that combine multiple reaction steps have become increasingly popular. nih.gov These methodologies allow for the construction of complex piperazine derivatives from simple starting materials in a single reaction vessel.

Examples of such procedures include:

A three-component ring-opening cyclization where N-activated aziridines react with anilines, followed by a palladium-catalyzed annulation with propargyl carbonates to produce highly substituted piperazines with excellent stereoselectivity. nih.govacs.orgacs.org

An Ugi four-component reaction followed by deprotection, intramolecular cyclization, and reduction (UDCR) has been developed for the efficient one-pot synthesis of enantiomerically pure 3-substituted piperazines from readily available amino acids. rsc.orgrsc.org

A cascade, metal-promoted transformation using a chloro allenylamide, a primary amine, and an aryl iodide can afford piperazinones in good yields in a one-pot process that forms three new bonds. bohrium.com

Synthesis of Benzylpiperazine Derivatives with Dimethoxy Substitutions

The synthesis of benzylpiperazines with specific substitution patterns on the benzene (B151609) ring, such as the 2,4-dimethoxy configuration, relies on the general principles of N-substitution. The key is the availability and reactivity of the appropriate benzyl precursor.

Specific Precursor Synthesis Routes for 1-(2,4-Dimethoxybenzyl)piperazine (B2974293)

The direct synthesis of 1-(2,4-dimethoxybenzyl)piperazine is most commonly achieved via nucleophilic substitution or reductive amination. The choice of method depends on the availability of the starting materials: 2,4-dimethoxybenzyl chloride for substitution or 2,4-dimethoxybenzaldehyde (B23906) for reductive amination.

Route 1: Nucleophilic Substitution

This route involves the direct reaction of piperazine with 2,4-dimethoxybenzyl chloride. This reaction is analogous to the synthesis of 1-(3,4-dimethoxybenzyl)-4-phenylpiperazine, where 3,4-dimethoxybenzyl chloride is reacted with 1-phenylpiperazine (B188723) in a solvent like xylene. datapdf.com To prepare the target compound, piperazine would be used in place of 1-phenylpiperazine. The final step involves treating the resulting free base with hydrochloric acid (often in an alcoholic or ethereal solution) to precipitate the stable dihydrochloride (B599025) (2HCl) salt, similar to the preparation of 1-benzylpiperazine dihydrochloride. orgsyn.org

The necessary precursor, 2,4-dimethoxybenzyl chloride, can be synthesized from 2,4-dimethoxybenzoic acid by reacting it with thionyl chloride (SOCl₂). Alternatively, it can be prepared from 2,4-dimethoxybenzyl alcohol.

Route 2: Reductive Amination

This alternative synthesis involves the reaction of piperazine with 2,4-dimethoxybenzaldehyde in the presence of a suitable reducing agent. This method has been used to synthesize various dimethoxybenzyl piperazine analogues. auburn.edu The reaction proceeds by forming an iminium ion intermediate between one of the piperazine nitrogens and the aldehyde, which is then reduced. Following the reaction and purification of the 1-(2,4-dimethoxybenzyl)piperazine base, treatment with ethanolic or ethereal HCl would again be used to furnish the desired dihydrochloride salt.

Table 2: Key Precursors for Dimethoxybenzylpiperazine Synthesis

| Precursor | Chemical Formula | Role in Synthesis | Method | Reference |

| 2,4-Dimethoxybenzyl chloride | C₉H₁₁ClO₂ | Electrophile | Nucleophilic Substitution | google.comchemspider.com |

| 2,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | Carbonyl Source | Reductive Amination | auburn.edu |

| Piperazine | C₄H₁₀N₂ | Nucleophile/Amine Source | Both | wikipedia.org |

| Thionyl Chloride | SOCl₂ | Chlorinating Agent | Precursor Synthesis | |

| Sodium Cyanoborohydride | NaBH₃CN | Reducing Agent | Reductive Amination | auburn.edu |

This table is interactive and can be sorted by column.

Introduction of the Dihydrochloride Salt

The synthesis of 1-(substituted-benzyl)piperazines typically results in a free base, which is often an oil or a low-melting-point solid. For ease of handling, purification, and to improve stability, these basic compounds are commonly converted into their acid addition salts. The dihydrochloride salt is particularly common due to the presence of two basic nitrogen atoms in the piperazine ring.

The formation of 1-(2,4-Dimethoxybenzyl)piperazine dihydrochloride is achieved by treating the isolated free base with hydrochloric acid. A typical procedure involves dissolving the purified 1-(2,4-Dimethoxybenzyl)piperazine base in a suitable organic solvent, such as absolute ethanol (B145695), isopropanol, or diethyl ether. datapdf.comorgsyn.org Subsequently, a solution of hydrogen chloride (HCl) in the same or a compatible solvent (e.g., ethanolic HCl) or gaseous hydrogen chloride is added. datapdf.comorgsyn.org The addition of HCl protonates the two nitrogen atoms of the piperazine ring, leading to the precipitation of the dihydrochloride salt.

The precipitated salt, which appears as a white crystalline solid, is then collected by filtration, washed with a cold solvent to remove any residual impurities, and dried. orgsyn.org This straightforward conversion provides a stable, solid form of the compound that is suitable for storage and further use. For instance, a general method for preparing 1-benzylpiperazine dihydrochloride involves treating the filtrate containing the free base with absolute ethanol saturated with dry hydrogen chloride, leading to a high yield (93-95%) of the precipitated dihydrochloride salt. orgsyn.org

Optimization of Reaction Conditions and Efficiency

The efficiency of synthesizing 1-(2,4-Dimethoxybenzyl)piperazine is highly dependent on the careful optimization of various reaction parameters. Key factors include the choice of solvent, reaction temperature, and the catalytic system employed.

The choice of solvent and reaction temperature significantly impacts the rate and outcome of the N-alkylation of piperazine. Common synthetic routes, such as reductive amination of 2,4-dimethoxybenzaldehyde with piperazine, are performed in various alcoholic solvents like ethanol or methanol (B129727), or ethers such as methyl tert-butyl ether (MTBE). google.com

The reaction temperature is a critical parameter to control. For reductive amination processes, temperatures are often initially maintained at a lower range (e.g., 45–55°C) during the initial phase of hydrogenation and then may stabilize at a higher temperature (e.g., 70–75°C) as the reaction progresses. google.com In direct alkylation with a benzyl halide, temperatures can range from 0°C to 100°C. google.com The optimal temperature balances reaction kinetics with the stability of reactants and products, aiming to minimize the formation of by-products such as the symmetrically disubstituted 1,4-dibenzylpiperazine. orgsyn.org For instance, in the synthesis of a related compound, 1-(2,3,4-trimethoxybenzyl)piperazine, the reaction was conducted in ethanol at a temperature that was rapidly heated to 70°C. google.com A study on the N-alkylation of amino alcohols found that optimal temperatures were crucial for achieving high yields of cyclic amines. researchgate.net

A systematic evaluation of solvents for direct reductive amination of aldehydes showed that chlorinated solvents like dichloroethane (DCE) often provide high conversion rates, but more environmentally benign solvents such as ethyl acetate (B1210297) (EtOAc) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are also effective. rsc.orgrsc.org The selection of the solvent can influence the solubility of intermediates and reagents, thereby affecting reaction rates and yields.

Catalytic systems are central to the efficient synthesis of N-substituted piperazines. The most common method for preparing 1-(2,4-Dimethoxybenzyl)piperazine is the reductive amination of 2,4-dimethoxybenzaldehyde with piperazine. This reaction typically employs a hydrogenation catalyst.

Hydrogenation Catalysts: Palladium on carbon (Pd/C) is a widely used catalyst for this transformation. google.com The reaction is carried out under a hydrogen atmosphere, with pressures typically ranging from 5 to 10 bars. google.com Other catalysts, such as Raney nickel, have also been utilized for the condensation of aldehydes with amines followed by hydrogenation. datapdf.com

Borohydride-Based Reducing Agents: An alternative to catalytic hydrogenation is the use of chemical reducing agents. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent for reductive aminations, allowing the reaction to be performed under non-pressurized conditions at room temperature. rsc.orgmdpi.com This method is highly versatile and compatible with a wide range of functional groups. Other borohydride (B1222165) reagents like sodium cyanoborohydride (NaBH₃CN) can also be used, sometimes with the addition of an acid catalyst. rsc.org

The selection of the catalyst and reducing agent is crucial for maximizing the yield of the desired monosubstituted product while minimizing the formation of the disubstituted analog.

To enhance reaction efficiency and reduce synthesis times, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. Conventional heating methods for piperazine synthesis can require several hours to proceed to completion. mdpi.com Microwave irradiation offers a significant advantage by dramatically shortening these reaction times, often from hours to minutes, while maintaining or even improving product yields. mdpi.comresearchgate.net

In the context of synthesizing monosubstituted piperazines, microwave-assisted approaches have been successfully applied. mdpi.com The process can be conducted in both batch and flow-reactor setups. A batch process using a modified commercial microwave oven can accelerate reactions that would typically be run under reflux. mdpi.com For larger-scale production, a flow microwave reactor provides a more effective manufacturing process. mdpi.com Studies comparing classical and microwave-assisted techniques for a series of monosubstituted piperazine derivatives demonstrated that comparable yields and purity could be achieved in significantly shorter times with microwave heating. mdpi.com

| Reactant | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| Benzyl chloride | Conventional (Reflux) | 3 h | 81% |

| Microwave (Batch) | 10 min | 85% | |

| Methyl Chloroformate | Conventional (Reflux) | 1 h | 75% |

| Microwave (Batch) | 5 min | 79% |

This acceleration is attributed to the efficient and rapid heating of the reaction mixture by microwave energy, leading to faster reaction kinetics.

Derivatization Strategies for Structural Diversification

The 1-(2,4-Dimethoxybenzyl)piperazine scaffold possesses a secondary amine at the N4 position, which serves as a versatile handle for further chemical modification. Derivatization at this position through N-alkylation and N-acylation allows for the creation of a diverse library of analogues with potentially varied biological activities.

N-Alkylation: The secondary amine of the piperazine ring can be readily alkylated using various alkylating agents. Common methods include reaction with alkyl halides (e.g., alkyl bromides or chlorides) in the presence of a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIEA) to neutralize the acid formed during the reaction. mdpi.comresearchgate.net The choice of solvent for these reactions often includes polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.netcsu.edu.au For instance, a general procedure for the alkylation of N-acetylpiperazine involves refluxing with an alkyl bromide in THF with K₂CO₃ as the base, affording high yields of the N-alkylated product. researchgate.net Another powerful method for N-alkylation is reductive amination, where the piperazine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.comnih.gov

N-Acylation: Acyl groups can be introduced at the N4-nitrogen by reacting the parent piperazine with acylating agents such as acyl chlorides or acid anhydrides. oup.commdpi.com These reactions are typically performed in the presence of a base (e.g., triethylamine (B128534) or pyridine) to act as an acid scavenger. csu.edu.au The reaction solvent is often an inert solvent like dichloromethane (B109758) (CH₂Cl₂) or chloroform. For example, 1-(4-chlorobenzhydryl)piperazine (B1679854) has been acylated with various substituted benzoyl chlorides to produce a series of amide derivatives. mdpi.com This approach allows for the introduction of a wide array of functional groups, significantly diversifying the chemical space around the core piperazine structure.

| Starting Piperazine | Reagent | Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| N-Acetylpiperazine | 1-Bromobutane | N-Alkylation | K₂CO₃, THF, Reflux | 88% | researchgate.net |

| 1-Phenylpiperazine | 3,4,5-Trimethoxybenzoyl chloride | N-Acylation | CHCl₃, Reflux | 60% | datapdf.com |

| Resin-bound benzyl piperazine | Propionaldehyde | N-Alkylation (Reductive Amination) | NaBH(OAc)₃, CH₂Cl₂/MeOH, RT | 51% | oup.com |

| Resin-bound benzyl piperazine | Benzoyl chloride | N-Acylation | DIEA, RT | 51% | oup.com |

These derivatization strategies are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies, enabling the fine-tuning of the molecule's properties.

Introduction of Diverse Functional Groups on the Aryl Moiety

The introduction of a wide array of functional groups onto the aryl moiety of 1-benzylpiperazine analogues is a critical aspect of medicinal chemistry, enabling the fine-tuning of a compound's pharmacological and pharmacokinetic properties. Synthetic strategies generally focus on the coupling of a piperazine ring with an already functionalized aryl precursor, rather than the direct functionalization of the 1-(2,4-dimethoxybenzyl)piperazine molecule. This approach allows for greater diversity in the resulting analogues.

Key methodologies for achieving this functional diversity include transition metal-catalyzed cross-coupling reactions and classical condensation reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. It is widely used for the synthesis of 1-arylpiperazines by reacting an aryl halide (bromide, chloride, or iodide) with a suitable piperazine derivative, often 1-Boc-piperazine. The Boc-protecting group can subsequently be removed to yield the desired 1-arylpiperazine. researchgate.net This method is highly versatile, tolerating a broad range of functional groups on the aryl halide, including electron-donating and electron-withdrawing groups.

Reductive Amination: Another common strategy involves the reductive amination of a functionalized aryl aldehyde with a piperazine. This reaction forms an intermediate imine, which is then reduced in situ to the corresponding amine. This method is particularly useful for synthesizing 1-benzylpiperazine analogues where the functional groups on the aryl ring are compatible with the reducing agents used, such as sodium triacetoxyborohydride. researchgate.netnih.gov For instance, the synthesis of complex biarylmethylene piperazines has been accomplished through the reductive amination of arylpiperazines with appropriate biarylaldehydes. researchgate.net

Diazonium Coupling: The synthesis of analogues featuring a diazenyl linkage has been achieved through the diazotization of a primary arylamine, followed by a coupling reaction with a secondary arylpiperazine. benthamopenarchives.comresearchgate.net This process allows for the introduction of an azo group, connecting two different aryl systems through the piperazine scaffold. Research has demonstrated the synthesis of various 1-aryl-4-(2-aryl-1-diazenyl)-piperazines using this method, incorporating substituents such as fluoro, chloro, methyl, cyano, and acetyl groups on the 1-aryl moiety. benthamopenarchives.comresearchgate.net

The following table summarizes the synthesis of various arylpiperazine analogues with diverse functional groups on the aryl ring, highlighting the starting materials and methods employed.

| Target Compound Class | Aryl Starting Material | Piperazine Reactant | Functional Group Introduced | Synthetic Method |

| 1-Aryl-4-(biarylmethylene)piperazines | Aryl Halide | 1-Boc-piperazine | Aryl group | Buchwald-Hartwig Coupling |

| 1-Aryl-4-(biarylmethylene)piperazines | Biarylaldehyde | Arylpiperazine | Biarylmethylene group | Reductive Amination |

| 1-Aryl-4-(2-aryl-1-diazenyl)-piperazines | Primary Arylamine | 1-Arylpiperazine | Aryldiazenyl group | Diazotization & Coupling |

| 1-(4-Fluorophenyl)piperazine | 4-Fluoroaniline (example precursor) | Piperazine | Fluoro | Various (e.g., Buchwald-Hartwig) |

| 1-(4-Chlorophenyl)piperazine | 4-Chloroaniline (example precursor) | Piperazine | Chloro | Various (e.g., Buchwald-Hartwig) |

| 1-(2-Methylphenyl)piperazine | 2-Methylaniline (example precursor) | Piperazine | Methyl | Various (e.g., Buchwald-Hartwig) |

| 1-(4-Acetylphenyl)piperazine | 4-Aminoacetophenone (example precursor) | Piperazine | Acetyl | Various (e.g., Buchwald-Hartwig) |

| 1-(2-Cyanophenyl)piperazine | 2-Aminobenzonitrile (example precursor) | Piperazine | Cyano | Various (e.g., Buchwald-Hartwig) |

Advanced Analytical Characterization of 1 2,4 Dimethoxybenzyl Piperazine 2hcl and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 1-(2,4-Dimethoxybenzyl)piperazine (B2974293) 2HCl. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(2,4-Dimethoxybenzyl)piperazine 2HCl would show characteristic absorption bands. These include C-H stretching vibrations for the aromatic ring and the aliphatic piperazine (B1678402) and benzyl (B1604629) groups, C-N stretching for the amine functionalities, and C-O stretching for the methoxy (B1213986) groups. The presence of the dihydrochloride (B599025) salt would be indicated by broad N-H⁺ stretching bands.

UV-Visible Spectroscopy provides information about the electronic transitions within the molecule. The 2,4-dimethoxybenzyl moiety acts as a chromophore, responsible for absorbing UV light. The spectrum would typically display absorption maxima (λmax) corresponding to π→π* transitions within the aromatic ring. The position and intensity of these bands are influenced by the substitution pattern on the benzene (B151609) ring. semanticscholar.org

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H⁺ (Ammonium Salt) | Stretching | 2400-2800 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=C (Aromatic) | Stretching | 1500-1600 |

| C-O (Aryl Ether) | Stretching | 1200-1250 (asymmetric) |

| C-N (Aliphatic Amine) | Stretching | 1000-1250 |

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For 1-(2,4-Dimethoxybenzyl)piperazine, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its chemical formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is widely used for the analysis of piperazine derivatives in complex mixtures. researchgate.net The compound is first separated from impurities on an LC column, and the eluent is then introduced into the mass spectrometer, which provides mass information for the separated components. The fragmentation pattern observed in the mass spectrum serves as a fingerprint for structural identification. The primary fragmentation of benzylpiperazines typically involves the cleavage of the bond between the benzylic carbon and the adjacent piperazine nitrogen. nih.gov

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from related isomers and impurities.

High-Performance Liquid Chromatography (HPLC-UV, RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of pharmaceutical compounds. In a typical Reversed-Phase HPLC (RP-HPLC) setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of acetonitrile (B52724) or methanol (B129727) and water/buffer). researchgate.net 1-(2,4-Dimethoxybenzyl)piperazine and its potential impurities are separated based on their differential partitioning between the two phases. Detection is commonly achieved using a UV detector (HPLC-UV) , which measures the absorbance of the eluting compounds at a specific wavelength where the aromatic chromophore absorbs strongly. jocpr.com Method validation ensures linearity, accuracy, precision, and robustness for reliable quantification. epa.gov

Table 3: Typical RP-HPLC Parameters for Piperazine Derivative Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water/Buffer (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection | UV at ~230 nm or ~280 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds like piperazine derivatives. scholars.directrsc.org In GC, the compound is vaporized and separated based on its boiling point and interaction with a capillary column's stationary phase. nih.gov The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. researchgate.netunodc.org The resulting mass spectrum provides detailed structural information. For piperazine derivatives, the base peak in the mass spectrum often results from the cleavage of the benzylic C-N bond. nih.gov GC-MS is particularly effective for separating regioisomers of substituted benzylpiperazines, which may have very similar properties. ojp.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin Layer Chromatography (TLC) is a fundamental and widely utilized technique in synthetic chemistry for its simplicity, speed, and cost-effectiveness. rjpbcs.comaga-analytical.com.pl It is an indispensable tool for the qualitative analysis of 1-(2,4-Dimethoxybenzyl)piperazine and its derivatives, serving two primary purposes: monitoring the progress of chemical reactions and assessing the purity of isolated products. scientificlabs.co.ukanalyticaltoxicology.com

In the synthesis of piperazine derivatives, TLC allows chemists to track the consumption of starting materials and the formation of the desired product over time. nih.gov By spotting a small amount of the reaction mixture onto a TLC plate at regular intervals, the progression can be visualized. A complete reaction is typically indicated by the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product.

The separation on a TLC plate relies on the differential partitioning of compounds between the stationary phase (commonly silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents). aga-analytical.com.pl The choice of the mobile phase, or eluent, is critical for achieving good separation. For piperazine derivatives, which are basic compounds, a variety of solvent systems can be employed. These systems often consist of a nonpolar solvent mixed with a more polar solvent and sometimes a small amount of a basic or acidic modifier to improve spot shape and resolution. unodc.orgbiotage.com Visualization of the separated spots is typically achieved under UV light (at 254 nm), as the aromatic rings in these compounds are UV-active. chemrxiv.org Alternatively, chemical staining agents like ninhydrin (B49086) (for primary or secondary amines) or ceric sulfate (B86663) can be used. chemrxiv.org

The retention factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter obtained from TLC. While characteristic for a given compound in a specific system, it is crucial for side-by-side comparison with standards on the same plate for definitive identification.

Below is a table illustrating typical TLC systems used for the analysis of various piperazine derivatives, which are applicable for scouting conditions for 1-(2,4-Dimethoxybenzyl)piperazine.

| Stationary Phase | Mobile Phase (Solvent System) | Volume Ratio | Visualization | Application Example |

| Silica Gel 60 F254 | Hexane : Ethanol (B145695) : Acetone : Glacial Acetic Acid | 7 : 3 : 0.7 : 0.5 | UV (225 nm) | Separation of 1-(diphenylmethyl)piperazine and related compounds. researchgate.net |

| Silica Gel 60 F254 | Butanol : Acetic Acid : Water | Not Specified | UV (239 nm) | Analysis of a complex phenylpiperazine derivative and its decomposition products. nih.gov |

| Silica Gel 60 F254 | Petroleum Ether : Dichloromethane (B109758) | 10 : 90 | GC-MS Confirmation | Purification of 3,4-methylenedioxybenzylpiperazine. auburn.edu |

| Silica Gel | Chloroform : Methanol | 9 : 1 | UV Light / Staining | General screening for piperazine-based compounds. unodc.org |

This table is interactive and can be sorted by clicking on the column headers.

Advanced Chromatographic Techniques (e.g., Capillary Electrophoresis, Supercritical Fluid Chromatography)

Beyond conventional chromatography, advanced techniques offer higher efficiency, resolution, and speed for the analysis of this compound and its derivatives.

Capillary Electrophoresis (CE) Capillary Electrophoresis separates molecules based on their electrophoretic mobility in an electric field. This technique is particularly well-suited for the analysis of charged species like the dihydrochloride salt of 1-(2,4-Dimethoxybenzyl)piperazine. CE offers very high separation efficiency, short analysis times, and requires minimal sample and solvent volumes. nih.gov

In a typical CE method for piperazine derivatives, a fused-silica capillary is filled with a background electrolyte (BGE), often an acidic buffer, to protonate the amine nitrogens, conferring a positive charge on the analytes. nih.gov The use of additives in the BGE, such as cyclodextrins, can be employed to achieve challenging separations, including those of closely related isomers. nih.gov Detection is commonly performed using a UV detector. The technique's high resolving power makes it ideal for purity testing and the determination of impurities in bulk drug substances. nih.gov

A study on the separation of chlorophenylpiperazine (B10847632) isomers provides a relevant example of CE method parameters that could be adapted for 1-(2,4-Dimethoxybenzyl)piperazine analysis. nih.gov

| Parameter | Condition |

| Capillary | Uncoated fused-silica, 60 cm total length (50 cm effective), 50 µm i.d. |

| Background Electrolyte (BGE) | 20 mmol/L phosphoric acid with 10 mmol/L α-cyclodextrin, adjusted to pH 2.5 |

| Voltage | 25 kV |

| Temperature | 25°C |

| Injection | 4,826 Pa for 8 seconds |

| Detection | UV at 236 nm |

| Data adapted from a method for chlorophenylpiperazine isomers. nih.gov |

Supercritical Fluid Chromatography (SFC) Supercritical Fluid Chromatography is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com SFC bridges the gap between gas and liquid chromatography, exhibiting low viscosity and high diffusivity, which allows for fast separations and high efficiency. shimadzu.comchromatographyonline.com

For the analysis of piperazine derivatives, SFC is advantageous due to its compatibility with a wide range of compounds and its use of environmentally benign CO2. chromatographyonline.com A polar organic co-solvent, or "modifier," such as methanol, is typically added to the CO2 to increase the mobile phase's solvating power for polar molecules like 1-(2,4-Dimethoxybenzyl)piperazine. chromatographyonline.com The technique is used for both achiral and chiral separations, playing a pivotal role in drug discovery for high-throughput screening and purification. chromatographyonline.comnsf.gov The use of derivatization tags can further enhance detection sensitivity when SFC is coupled with mass spectrometry (SFC-MS). nsf.govnih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for the characterization of a pure chemical compound. It determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a sample. For this compound, this analysis provides the ultimate verification of its empirical formula and is a critical measure of its purity.

The experimental percentages of C, H, N, and Cl obtained from instrumental analysis are compared against the theoretical values calculated from the molecular formula, C₁₃H₂₂Cl₂N₂O₂. A close correlation between the experimental and theoretical values, typically within ±0.4%, confirms the correct elemental composition and stoichiometry of the dihydrochloride salt. Any significant deviation could indicate the presence of impurities, residual solvents, or an incorrect salt form.

The table below presents the theoretical elemental composition for this compound.

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 156.143 | 50.49% |

| Hydrogen | H | 1.008 | 22.176 | 7.17% |

| Chlorine | Cl | 35.453 | 70.906 | 22.93% |

| Nitrogen | N | 14.007 | 28.014 | 9.06% |

| Oxygen | O | 15.999 | 31.998 | 10.35% |

| Total | C₁₃H₂₂Cl₂N₂O₂ | 309.237 | 100.00% |

This table contains calculated theoretical values for the elemental composition of this compound.

X-ray Diffraction (XRD) for Solid-State Structure and Conformational Analysis

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This powerful technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and the packing of molecules within the crystal lattice. mdpi.com

For this compound, an XRD analysis would unambiguously confirm its chemical structure. A key feature of interest is the conformation of the six-membered piperazine ring. Like cyclohexane, the piperazine ring typically adopts a stable chair conformation to minimize steric strain. wikipedia.org The analysis would also reveal the positions of the 2,4-dimethoxybenzyl substituent and the protonated nitrogen atoms, as well as the location of the chloride counter-ions and their hydrogen bonding interactions within the crystal structure.

While specific crystallographic data for this compound is not publicly available, data from closely related piperazine derivatives illustrates the type of information obtained from an XRD study. For example, the crystal structure of 1-(2,3,4-trimethoxybenzyl)piperazine hydrochloride (Trimetazidine HCl), a similar compound, has been determined, providing a model for the expected structural features. researchgate.net

The table below shows representative crystallographic data for various substituted piperazine compounds to exemplify the outputs of an XRD analysis.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

| 1,4-Diphenethylpiperazine | C₂₀H₂₆N₂ | Monoclinic | C2/c | a = 17.906 Å, b = 6.252 Å, c = 14.987 Å, β = 90.61° |

| 1-Benzhydryl-4-benzylpiperazine | C₂₄H₂₆N₂ | Monoclinic | Pn | a = 5.945 Å, b = 19.072 Å, c = 8.608 Å, β = 96.46° |

| N-(2-hydroxyethyl)piperazinium chloride | C₆H₁₅ClN₂O | Orthorhombic | P2₁2₁2₁ | a = 8.608 Å, b = 8.852 Å, c = 10.741 Å |

This table presents crystallographic data for illustrative piperazine derivatives to demonstrate the type of information generated by X-ray diffraction. researchgate.netresearchgate.net

Preclinical Pharmacological Research of 1 2,4 Dimethoxybenzyl Piperazine and Analogues

In Vitro and In Silico Assessment of Diverse Biological Activities

The piperazine (B1678402) ring is a crucial heterocyclic moiety found in numerous bioactive compounds, conferring favorable physicochemical properties that are often exploited in drug design. researchgate.net Molecules containing the piperazine scaffold have demonstrated a wide spectrum of biological activities in preclinical studies, including antibacterial, antifungal, antimalarial, and antidepressant effects. researchgate.net This structural motif is also present in several FDA-approved anticancer drugs, highlighting its significance as a privileged scaffold in the development of new therapeutic agents. researchgate.net The diverse biological profile of piperazine derivatives has prompted extensive in vitro screening and in silico modeling to identify and optimize lead compounds for various diseases.

Elucidation of Molecular Targets and Mechanisms of Action

Derivatives of benzylpiperazine have been shown to interact with a variety of receptors, often with high affinity and selectivity. These interactions are fundamental to their pharmacological effects.

Sigma Receptors (σ1, σ2): The sigma-1 (σ1) receptor has been identified as a key target for benzylpiperazine analogues. A series of these derivatives were designed and synthesized, demonstrating high affinity for the σ1 receptor and selectivity over the σ2 subtype. nih.gov Notably, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one exhibited a particularly high σ1 receptor affinity with a Ki value of 1.6 nM and an 886-fold selectivity over the σ2 receptor. nih.gov The σ1 receptor is known to be involved in modulating nociceptive signaling, and selective antagonists are being explored for pain treatment. nih.gov Furthermore, the specific σ1 receptor agonist, 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride (B599025) (SA4503), has been studied for its effects on inflammation following experimental stroke. nih.gov High densities of σ2 receptors are found in various tumor cell lines, and σ2-selective agonists have been shown to induce apoptosis, suggesting their potential as anticancer agents.

Neurokinin Receptors (NK-1, NK-3): Piperazine-based compounds have been developed as antagonists for neurokinin (NK) receptors. A series of diacylpiperazine antagonists were found to be potent and selective for the human NK-1 receptor. nih.gov For instance, L-161,664 inhibits ¹²⁵I-substance P binding to the NK-1 receptor with an IC₅₀ of 43 nM, while showing significantly lower affinity for NK-2 and NK-3 receptors. nih.gov The interaction of these antagonists involves key residues within the transmembrane helices of the receptor. nih.gov The neurokinin system is implicated in disease states such as pain, depression, and asthma. lookchem.com

CCR5 Receptor: The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for HIV-1 entry into host cells. Piperazine-based compounds have been successfully developed as potent CCR5 antagonists, thereby acting as HIV-1 inhibitors. nih.govnih.govebi.ac.uk Optimization of a lead compound led to the discovery of Sch-417690/Sch-D, a potent and selective CCR5 antagonist that inhibits HIV-1 entry. nih.govebi.ac.uk

| Compound Class/Example | Target Receptor | Affinity/Potency | Selectivity |

| Benzylpiperazine Analogue 15 | Sigma-1 (σ1) | Ki = 1.6 nM | 886-fold over Sigma-2 (σ2) nih.gov |

| Diacylpiperazine L-161,664 | Neurokinin-1 (NK-1) | IC₅₀ = 43 nM | 50-fold over NK-2; 200-fold over NK-3 nih.gov |

| Piperazine Analogue Sch-D | CCR5 | Potent Inhibitor | Highly Selective nih.govebi.ac.uk |

The inhibitory activity of 1-(2,4-dimethoxybenzyl)piperazine (B2974293) analogues has been evaluated against several key enzymes implicated in various diseases.

Cholinesterases (ChE): Acetylcholinesterase (AChE) inhibitors are a cornerstone in the management of Alzheimer's disease. nih.gov Benzylpiperazine derivatives have been investigated for this activity. A series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and shown to be potential AChE inhibitors. nih.gov Within this series, the compound with an ortho-chlorine substitution on the benzyl (B1604629) ring demonstrated the highest potency, with an IC₅₀ value of 0.91 µM. nih.gov In a related series, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) was identified as a highly potent and selective AChE inhibitor with an IC₅₀ of 5.7 nM and a 1250-fold greater affinity for AChE over butyrylcholinesterase. nih.gov

DNA Gyrase and Topoisomerase IV: Bacterial DNA gyrase, a type II topoisomerase, is a validated target for antibiotics. nih.govresearchgate.net Phenylpiperazine derivatives of 1,2-benzothiazine have been rationally designed as potential inhibitors of topoisomerase II (Topo II), an enzyme crucial for DNA replication in cancer cells. nih.govmdpi.com These compounds were designed to mimic the structure of known Topo II inhibitors. nih.govmdpi.com Additionally, certain quinolone derivatives incorporating a piperazinyl group have been synthesized and shown to possess antimicrobial activity through the inhibition of DNA gyrase. nih.gov

Lysine (B10760008) Methyltransferase: Lysine methyltransferases are epigenetic enzymes that play a crucial role in gene regulation and are linked to diseases like cancer. nih.govnih.gov While direct inhibitors based on the 1-(2,4-dimethoxybenzyl)piperazine structure are not extensively documented in the provided sources, the broader field has seen the development of various small-molecule inhibitors targeting these enzymes. nih.govnih.gov For example, BIX-01294, a diazepinyl-quinazolinamine compound, selectively inhibits the G9a histone methyltransferase, which is responsible for histone H3 lysine 9 dimethylation (H3K9me2), with an IC₅₀ of 1.7 µM. sigmaaldrich.com

HIV Enzymes: As mentioned previously, piperazine-based compounds that act as CCR5 receptor antagonists effectively function as HIV-1 entry inhibitors. nih.govnih.gov This mechanism prevents the virus from engaging with the host cell machinery required for infection. Other research has focused on developing piperidine-linked amino-triazine derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs), with some compounds showing excellent activity against wild-type HIV-1. kuleuven.be

| Enzyme Target | Compound Class/Example | Inhibitory Concentration (IC₅₀) |

| Acetylcholinesterase (AChE) | 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 0.91 µM nih.gov |

| Acetylcholinesterase (AChE) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 5.7 nM nih.gov |

| Histone Methyltransferase (G9a) | BIX-01294 | 1.7 µM sigmaaldrich.com |

Therapeutic Area Investigations (Preclinical Focus)

The piperazine scaffold is a common feature in a variety of anticancer agents, and numerous novel piperazine-containing molecules have been synthesized and evaluated for their potential in oncology. researchgate.netresearchgate.net

Antiproliferative Effects: A series of novel vindoline–piperazine conjugates were synthesized and tested against the NCI60 panel of human tumor cell lines. mdpi.com Several of these compounds displayed significant antiproliferative effects, with the most potent derivatives showing low micromolar growth inhibition (GI₅₀) values. mdpi.com Specifically, a conjugate containing [4-(trifluoromethyl)benzyl]piperazine was most effective against the MDA-MB-468 breast cancer cell line (GI₅₀ = 1.00 μM), while another with 1-bis(4-fluorophenyl)methyl piperazine was most active against the HOP-92 non-small cell lung cancer cell line (GI₅₀ = 1.35 μM). mdpi.com Similarly, new phenylpiperazine derivatives of 1,2-benzothiazine showed cytotoxic activity against the MCF7 breast adenocarcinoma cell line, with compounds containing a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent being particularly potent. nih.govmdpi.com

Induction of Apoptosis and Cell Cycle Arrest: Beyond inhibiting proliferation, many piperazine derivatives induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells. Piperazine-tethered bergenin (B1666849) heterocyclic hybrids were shown to have potent cytotoxic activity against tongue and oral cancer cell lines. rsc.orgnih.gov These compounds were found to arrest the cell cycle at the G0/G1 phase and induce apoptosis by regulating the expression of BAX and BcL-2 proteins. rsc.orgnih.gov Another study on a 2,5-diketopiperazine derivative, compound 11, demonstrated that it could arrest both A549 and Hela cancer cells in the G2/M phase of the cell cycle. mdpi.com

| Compound Class | Cancer Cell Line | Activity | Mechanism |

| Vindoline-piperazine conjugate | MDA-MB-468 (Breast) | GI₅₀ = 1.00 µM mdpi.com | Antiproliferative |

| Vindoline-piperazine conjugate | HOP-92 (Lung) | GI₅₀ = 1.35 µM mdpi.com | Antiproliferative |

| Phenylpiperazine-1,2-benzothiazine | MCF7 (Breast) | Cytotoxic nih.govmdpi.com | Antiproliferative |

| Bergenin-piperazine hybrid | Tongue and Oral Cancer | Cytotoxic rsc.orgnih.gov | Cell cycle arrest (G0/G1), Apoptosis induction rsc.orgnih.gov |

| 2,5-Diketopiperazine derivative | A549, Hela | Antiproliferative mdpi.com | Cell cycle arrest (G2/M) mdpi.com |

Antimicrobial Research (Antibacterial, Antifungal, Antiviral)

The structural versatility of the piperazine core has also made it a scaffold of interest in the development of novel antimicrobial agents.

Piperazine derivatives have been synthesized and evaluated for their antibacterial properties against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. In one study, a series of novel piperazine derivatives were screened for activity against Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus (MRSA), and Escherichia coli. ijcmas.comijcmas.com Several compounds showed potent bactericidal effects. One compound in particular, designated RL-308, displayed significant activity against S. aureus and MRSA, with Minimum Inhibitory Concentration (MIC) values of 4 µg/mL and 16 µg/mL, respectively. ijcmas.comijcmas.com Other studies have noted that certain piperazine-thiadiazole conjugates show significant activity against Gram-negative bacteria, especially E. coli. mdpi.com

Table 2: Antibacterial Activity of a Selected Piperazine Derivative (RL-308) ijcmas.comijcmas.com

| Bacterial Strain | Gram Type | Activity (MIC in µg/mL) | Activity (MBC in µg/mL) |

|---|---|---|---|

| S. aureus | Positive | 4 | 8 |

| MRSA | Positive | 16 | 32 |

| S. flexneri | Negative | 2 | 4 |

Specific antiviral research on 1-(2,4-Dimethoxybenzyl)piperazine against HIV-1, Hepatitis C Virus (HCV), and Rhinovirus has not been extensively reported in the available literature. The development of direct-acting antivirals has revolutionized HCV treatment, but complex drug-drug interactions, particularly in HIV/HCV co-infected patients, remain a concern. nih.gov While the piperazine scaffold is present in many classes of therapeutic agents, dedicated studies linking this specific benzylpiperazine derivative to potent activity against these viruses are not prominent.

Central Nervous System (CNS) Activity Studies

The arylpiperazine moiety is a well-established pharmacophore in the field of neuropharmacology, forming the core of many drugs that target the central nervous system. Analogues of 1-(2,4-Dimethoxybenzyl)piperazine, particularly those with a methoxyphenyl group, have been investigated for their affinity for various CNS receptors.

Research on 1-(o-methoxyphenyl)piperazine derivatives has shown a significant affinity for serotonin (B10506) receptors, particularly the 5-HT1A subtype. nih.gov Compounds from this class have been identified as potent 5-HT1A receptor antagonists. nih.gov The interaction with serotonin and other neurotransmitter systems, such as adrenergic receptors, suggests that these compounds could possess a range of CNS activities. researchgate.net Studies on related 1,4-piperazine derivatives have reported various effects in behavioral models, including anxiolytic-like, anticonvulsant, and analgesic activities, though not antidepressant-like activity. researchgate.net Furthermore, a study on 1-(2,3,4-trimethoxybenzyl)piperazine derivatives, which are structurally very similar to the subject compound, reported effects on cerebrovascular circulation, indicating potential as vasodilator agents. nih.gov

Investigation of Neurotransmitter System Modulation (e.g., Dopamine (B1211576), Serotonin, Noradrenaline)

The piperazine scaffold is a key component in many centrally acting agents due to its ability to interact with various neurotransmitter systems. Analogues of 1-(2,4-dimethoxybenzyl)piperazine are recognized for their potential to modulate dopaminergic, serotonergic, and noradrenergic pathways, which are crucial in the regulation of mood, cognition, and behavior.

The antipsychotic activity of piperazine derivatives is often linked to their interaction with dopamine and serotonin receptors. nih.gov Many currently available typical and atypical antipsychotic drugs target these receptors, and various piperidine (B6355638) and piperazine derivatives have demonstrated promising activity against them. nih.gov The anxiolytic-like effects observed in some piperazine derivatives are frequently attributed to their influence on the serotonergic system. nih.govnih.gov For instance, the anxiolytic action of 1-(2-pyrimidinyl)-piperazine (PP), a metabolite of buspirone, has been linked to serotoninergic mechanisms. nih.gov This suggests that the anxiolytic properties of related piperazine compounds may also be mediated through serotonin pathways. Further studies on fused thiopyrano-piperidone-tetrahydrocarboline derivatives, which are structurally related, also point towards the involvement of the serotonergic system in their anxiolytic-like activity. mdpi.com

Ligand-Receptor Interactions Relevant to CNS Disorders (e.g., Antipsychotic, Antidepressant, Anxiolytic Properties)

The structural versatility of the piperazine nucleus allows for the synthesis of derivatives with significant potential for treating central nervous system (CNS) disorders.

Antipsychotic Properties: Piperazine derivatives are integral to the development of antipsychotic agents. Their mechanism often involves antagonism at dopamine D2 and serotonin 5-HT2A receptors. The attachment of various heterocyclic groups to the core piperazine ring can significantly enhance antipsychotic activity. nih.gov Several piperazine-based compounds, such as Bitopertin and ABT-126, have advanced to clinical trials, highlighting the therapeutic potential of this chemical class in treating neuropsychiatric disorders like schizophrenia. nih.gov

Antidepressant and Anxiolytic Properties: A variety of piperazine derivatives have shown potential anxiolytic-like and antidepressant activities in preclinical models. nih.gov A novel N-cycloalkyl-N-benzoylpiperazine derivative demonstrated statistically significant anxiolytic-like activity in the four-plate test in animal models. nih.gov The compound 1-(2-pyrimidinyl)-piperazine (PP) also exhibited anxiolytic effects in certain anxiety state models in rats. nih.gov These findings underscore the potential of the piperazine scaffold in designing new therapeutic agents for anxiety-related disorders.

| Compound Class | Pharmacological Property | Mechanism of Action | Reference |

| Piperazine/Piperidine Derivatives | Antipsychotic | Activity at dopamine and serotonin receptors | nih.gov |

| N-cycloalkyl-N-benzoylpiperazine | Anxiolytic-like | Not specified | nih.gov |

| 1-(2-pyrimidinyl)-piperazine (PP) | Anxiolytic | Serotoninergic mechanisms | nih.gov |

Antidiabetic and Antihyperglycemic Potential (e.g., Insulin (B600854) Secretion Modulation)

Recent research has identified piperazine derivatives as promising candidates for the treatment of type 2 diabetes mellitus (T2DM). Their mechanisms of action often involve the inhibition of key enzymes like dipeptidyl peptidase-4 (DPP-4) and α-glucosidase.

DPP-4 inhibitors are a class of oral hypoglycemic agents that work by increasing the levels of incretin (B1656795) hormones, which stimulate insulin secretion. benthamscience.com Several piperazine sulphonamide derivatives have been designed and synthesized as DPP-4 inhibitors. pensoft.netresearchgate.net In one study, a lead compound, 8h, showed a 27.32% inhibition of DPP-4 at a 10µmol L-1 concentration and significantly decreased serum glucose levels in an oral glucose tolerance test (OGTT) in rats. pensoft.netresearchgate.net This compound also demonstrated a substantial antihyperglycemic effect in a 21-day study on streptozotocin (B1681764) (STZ)-induced diabetic rats. pensoft.net

Other aryl piperazine derivatives have been shown to promote glucose uptake and inhibit NADH:ubiquinone oxidoreductase, suggesting multiple mechanisms for their antidiabetic effects. nih.gov Furthermore, benzimidazole (B57391) derivatives containing morpholine (B109124) and piperazine structures have been reported as effective α-glucosidase inhibitors, which helps in managing postprandial hyperglycemia. nih.gov

| Compound Class | Target/Mechanism | Key Findings | Reference |

| Piperazine Sulphonamides | DPP-4 Inhibition | Compound 8h showed 27.32% inhibition and significant in vivo antihyperglycemic effects. | pensoft.netresearchgate.net |

| Aryl Piperazines | Glucose Uptake Promotion, NADH:ubiquinone oxidoreductase inhibition | Potential candidates for type 2 diabetes treatment. | nih.gov |

| Benzimidazole-Piperazines | α-Glucosidase Inhibition | Effective in inhibiting α-glucosidase, potentially managing postprandial hyperglycemia. | nih.gov |

Antimalarial Activity Evaluation (e.g., against Plasmodium falciparum)

The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the search for new antimalarial agents. Piperazine and its analogues have been extensively investigated for this purpose.

Various studies have demonstrated the antiplasmodial activity of piperazine derivatives. nih.govnih.govacs.org Synthesis of piperazine-tethered thiazole (B1198619) compounds led to the identification of a hit compound (2291-61) with an antiplasmodial EC50 of 102 nM against the chloroquine-resistant Dd2 strain of P. falciparum. mdpi.com Another study on aryl piperazine derivatives found that the most active compound, 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol, had an IC50 of 0.5 μM against the FCR-3 chloroquine-resistant strain. nih.gov

A series of 1-((3,4-dimethoxyphenyl)(substitutedphenyl) substituted-piperazine analogues were synthesized and evaluated for their antimalarial activity, with compounds A6 and A10 emerging as the most promising agents. benthamdirect.com Similarly, a chalcone (B49325) derivative, 1-(2,4-dimethoxyphenyl)-3-(4-trifluoro methyl-phenyl) propan-2-ene-1-one, showed significant in vivo antimalarial activity with 66% parasitaemia suppression in mice infected with P. berghei. gjbeacademia.com

| Compound/Derivative | Plasmodium Strain | Activity (IC50/EC50) | Reference |

| Thiazole-tethered piperazine (2291-61) | P. falciparum (Dd2, resistant) | 102 nM (EC50) | mdpi.com |

| 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol | P. falciparum (FCR-3, resistant) | 0.5 μM (IC50) | nih.gov |

| 1,4-disubstituted piperidine (13b) | P. falciparum (3D7, sensitive) | 4.19 nM (IC50) | nih.gov |

| 1,4-disubstituted piperidine (12a) | P. falciparum (W2, resistant) | 11.06 nM (IC50) | nih.gov |

| 1-(2,4-dimethoxyphenyl)-3-(4-trifluoro methyl-phenyl) propan-2-ene-1-one | P. berghei (in vivo) | 66% suppression | gjbeacademia.com |

Antioxidant Capacity Assessments

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest. The piperazine nucleus is found in many molecules with potent antioxidant activity. asianpubs.orgresearchgate.net

The antioxidant potential of piperazine derivatives has been evaluated using various in vitro assays, including DPPH (2,2′-Diphenyl-1-picrylhydrazyl), ABTS (2,2′-azinobis-(3-ethylbenzothiazine-6-sulfonic acid)), and FRAP (ferric reducing/antioxidant power) methods. nih.gov In a study of 1-aryl/aralkyl piperazine derivatives with a xanthine (B1682287) moiety, compound 3c, which contains a hydroxyl group, demonstrated the highest antioxidant activity. nih.gov This suggests that the presence of a hydroxyl group is crucial for the antioxidant properties of these compounds. nih.gov

Another study on novel 1,4-disubstituted piperazine-2,5-dione derivatives found that compound 9r exhibited the best antioxidative activity, protecting SH-SY5Y cells from H2O2-induced oxidative damage. nih.gov Its mechanism involved decreasing ROS production and stabilizing mitochondrial membrane potential. nih.gov Furthermore, certain 1-(phenoxyethyl)-piperazine derivatives were found to increase the Total Antioxidant Capacity (TAC) of plasma. ptfarm.pl

| Compound Class | Assay | Key Findings | Reference |

| 1-Aryl/aralkyl piperazines with xanthine moiety | DPPH, ABTS, FRAP | Compound 3c showed the highest activity, highlighting the importance of a hydroxyl group. | nih.gov |

| 1,4-Disubstituted piperazine-2,5-diones | H2O2-induced oxidative injury | Compound 9r showed the best protection by decreasing ROS and stabilizing mitochondria. | nih.gov |

| 1-(Phenoxyethyl)-piperazine derivatives | Total Antioxidant Capacity (TAC) | Significantly increased TAC of plasma at higher concentrations. | ptfarm.pl |

| Piperazine derivative (PD-2) | DPPH | Exhibited good antioxidant activity with an IC50 value of 2.396 μg/mL. | nih.gov |

Other Emerging Biological Activities (e.g., Acaricidal, Anti-inflammatory, Radioprotective)

The pharmacological profile of piperazine analogues extends beyond CNS and metabolic disorders, with emerging research highlighting their potential in other therapeutic areas.

Acaricidal Activity: A study on new phenylpiperazine derivatives revealed their potential as acaricides. nih.gov Specifically, 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives showed good acaricidal activity against the two-spotted spider mite, Tetranychus urticae. nih.gov The acetyl derivative (5-20) was able to fully control the mites at a concentration of 3 ppm. nih.gov

Anti-inflammatory Activity: Certain novel piperazine derivatives have demonstrated significant anti-inflammatory properties. In one study, compounds PD-1 and PD-2 showed noteworthy, dose-dependent anti-inflammatory activity by inhibiting nitrite (B80452) production and reducing the generation of tumour necrosis factor-alpha (TNF-α). nih.gov At a concentration of 10 μM, PD-1 inhibited TNF-α generation by up to 56.97%. nih.gov

Radioprotective Activity: There is a growing interest in developing agents that can protect against the harmful effects of ionizing radiation. A series of novel 1-(2-hydroxyethyl)piperazine derivatives were designed and synthesized for this purpose. nih.govresearchgate.netresearchgate.net Several of these compounds were found to protect human cells from radiation-induced apoptosis while exhibiting low cytotoxicity. nih.govresearchgate.net Compound 8, in particular, showed a radioprotective effect on cell survival in vitro and low toxicity in vivo, and it also enhanced the survival of mice after whole-body irradiation. nih.gov Further research identified compound 6 from a series of 1-(2-hydroxyethyl)piperazine derivatives as having the most significant radioprotective effects in vitro with minimal cytotoxicity. nih.gov

| Activity | Compound Class/Derivative | Key Findings | Reference |

| Acaricidal | 4-Acyl-1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazines | Acetyl derivative (5-20) fully controlled Tetranychus urticae at 3 ppm. | nih.gov |

| Anti-inflammatory | Piperazine derivatives PD-1 and PD-2 | Dose-dependent inhibition of nitrite production and TNF-α generation. | nih.gov |

| Radioprotective | 1-(2-hydroxyethyl)piperazine derivatives (Compound 8 and 6) | Protected human cells from radiation-induced apoptosis and enhanced survival in mice. | nih.govnih.gov |

Computational Chemistry and Molecular Modeling Studies of 1 2,4 Dimethoxybenzyl Piperazine Derivatives

Molecular Docking for Ligand-Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode of ligands to the active site of a protein.

Protein-Ligand Complex Modeling and Binding Mode Predictions

Molecular docking studies have been pivotal in understanding how 1-(2,4-dimethoxybenzyl)piperazine (B2974293) derivatives interact with their target proteins. These studies model the protein-ligand complex and predict the specific binding modes, identifying key amino acid residues involved in the interaction. For instance, in studies of various piperazine (B1678402) derivatives, docking simulations have revealed crucial hydrogen bonds, hydrophobic interactions, and pi-stacking interactions that stabilize the ligand within the binding pocket. nih.govnih.gov

The phenylpiperazine moiety often inserts into hydrophobic pockets of the receptor, while the dimethoxybenzyl group can form specific interactions with surrounding residues. The nitrogen atoms of the piperazine ring are frequently predicted to form hydrogen bonds with acidic residues like aspartate and glutamate. nih.gov For example, in the case of some arylpiperazine derivatives targeting the 5-HT1A receptor, the piperazine nitrogen forms a crucial ionic interaction with an aspartate residue. nih.gov Similarly, studies on other piperazine-containing compounds have shown that the piperazine ring can interact with key residues through hydrogen bonds and van der Waals forces. nih.govugm.ac.idmdpi.com

The specific interactions predicted by molecular docking for various piperazine derivatives are summarized below:

| Derivative Type | Target Protein | Key Interacting Residues | Type of Interaction |

| Phenylpiperazine derivatives | Topoisomerase IIα | Asp, Glu, Gly, Met | Hydrogen bonds, π-sulfur interactions |

| Benzylpiperidine derivatives | Sigma 1 Receptor (S1R) | Tyr | Aromatic ring interaction |

| Arylpiperazine derivatives | 5-HT1A Receptor | Asp | Ionic interaction |

| 1,2,4-Triazine (B1199460) derivatives | mTOR Receptor | Lys, Arg, Pro | Hydrogen bonds |

This table is generated based on findings from multiple studies on various piperazine derivatives and illustrates common interaction patterns. nih.govnih.govnih.govnih.gov

Prediction of Binding Affinities (e.g., IC₅₀, Kᵢ values)

Beyond predicting the binding pose, molecular docking algorithms employ scoring functions to estimate the binding affinity between a ligand and a protein. These scores can be correlated with experimentally determined values such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). For several series of piperazine derivatives, computational studies have successfully predicted binding affinities. For example, some benzylpiperazine derivatives have shown calculated Kᵢ values in the micromolar to nanomolar range for targets like the Bcl-2 family of proteins and the sigma 1 receptor. nih.govnih.gov

The predicted binding energies (often expressed in kcal/mol) from docking simulations provide a relative ranking of the affinity of different derivatives for a particular target. This allows for the prioritization of compounds for synthesis and biological evaluation. For instance, a lower predicted binding energy generally suggests a higher binding affinity. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for understanding the electronic and geometric properties of molecules. jksus.orgnih.govnih.gov

Analysis of Frontier Molecular Orbitals (HOMO and LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.govwuxibiology.com The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. researchgate.netmdpi.com

For piperazine derivatives, DFT calculations have been employed to determine the energies of these frontier orbitals. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. nih.gov This analysis helps in understanding the charge transfer interactions that can occur within the molecule and with its biological target. researchgate.net

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 1,2,4-Triazine Sulfonamide Derivative 1 | -6.10 | -2.69 | 3.41 |

| 1,2,4-Triazine Sulfonamide Derivative 4 | -6.00 | -2.65 | 3.35 |

| 1,2,4-Triazine Sulfonamide Derivative 5 | -6.15 | -2.50 | 3.65 |

| 1,2,4-Triazine Sulfonamide Derivative 6 | -6.05 | -2.80 | 3.25 |

This table presents representative data from a study on 1,2,4-triazine sulfonamide derivatives to illustrate the application of HOMO-LUMO analysis. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comresearchgate.netbhu.ac.inresearchgate.net The MEP map displays regions of different electrostatic potential on the molecular surface, typically using a color scale where red indicates regions of high electron density (negative potential, prone to electrophilic attack) and blue indicates regions of low electron density (positive potential, prone to nucleophilic attack). researchgate.net

For derivatives of 1-(2,4-dimethoxybenzyl)piperazine, MEP analysis can identify the nucleophilic nitrogen atoms of the piperazine ring and the electrophilic regions on the aromatic rings. This information is crucial for understanding intermolecular interactions, particularly hydrogen bonding, which plays a significant role in ligand-receptor binding. nih.gov The oxygen atoms of the methoxy (B1213986) groups are also expected to be regions of negative electrostatic potential. mdpi.com

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. dergipark.org.tr Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that possess the required features, a process known as virtual screening. nih.govnih.govmdpi.comsums.ac.ir

For discovering new lead compounds based on the 1-(2,4-dimethoxybenzyl)piperazine scaffold, a pharmacophore model would typically include features such as hydrogen bond acceptors (from the methoxy oxygens), hydrogen bond donors or acceptors (from the piperazine nitrogens), and hydrophobic/aromatic regions (from the benzyl (B1604629) and piperazine rings). nih.govjksus.org This model can then be used to screen virtual libraries of compounds to identify new molecules with a high probability of being active at the desired target. This approach has been successfully applied to identify novel inhibitors for various targets, including enzymes and receptors. nih.govsums.ac.ir The combination of pharmacophore modeling with molecular docking provides a powerful multi-stage virtual screening approach to identify promising new drug candidates. nih.gov

In Silico Prediction of Biological Activity Spectra (PASS)

The in silico prediction of biological activity spectra for substances (PASS) is a computational tool utilized to estimate the likely biological activities of a drug-like molecule based on its structural formula. This prediction is founded on a structure-activity relationship analysis of a training set containing compounds with known biological activities. The output is presented as a list of potential biological activities with corresponding probabilities for the compound to be "active" (Pa) or "inactive" (Pi).

For derivatives of piperazine, PASS analysis has been employed to forecast a wide range of potential pharmacological effects. Studies on various piperazine derivatives have indicated a high probability for activities such as enzyme inhibition, effects on the central nervous system, and antimicrobial properties. researchgate.netclinmedkaz.org For instance, in studies of piperazine-citral sulfonyl derivatives, PASS was used alongside other computational methods to evaluate their potential biological applications. nih.gov Similarly, analysis of other piperidine (B6355638) and piperazine derivatives has predicted activities relevant to treating cancer, central nervous system disorders, and acting as local anesthetics and antiarrhythmic agents. clinmedkaz.org

Table 1: Representative Predicted Biological Activities for Piperazine Scaffolds from PASS Analysis

| Predicted Biological Activity | Probability to be Active (Pa) Range | Therapeutic Class Implication |

| Kinase Inhibitor | High | Anticancer researchgate.net |

| GPCR Ligand | High | Various (Neurology, Metabolism) researchgate.net |

| Enzyme Inhibitor | High | Various researchgate.netclinmedkaz.org |

| Antidyskinetic Activity | High | Neurology/Antiparkinsonian clinmedkaz.orgijsdr.org |

| Neurotransmitter Uptake Inhibitor | Probable | Central Nervous System Disorders clinmedkaz.org |

| Antimicrobial/Antiviral | Probable | Infectious Diseases clinmedkaz.org |

| Anti-inflammatory | Probable | Inflammatory Conditions clinmedkaz.org |

Note: This table is a generalized representation based on studies of various piperazine derivatives. The specific Pa values would vary for each unique chemical structure.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters for Preclinical Optimization

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial in the early stages of drug discovery to evaluate the pharmacokinetic profile of a compound, helping to identify candidates with favorable drug-like properties and reduce the likelihood of late-stage failures. researchgate.netresearchgate.net For piperazine derivatives, various computational models and software are used to predict key ADME parameters. nih.govresearchgate.net

A primary step in ADME prediction is assessing compliance with established drug-likeness rules, such as Lipinski's rule of five. nih.gov This rule evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict the oral bioavailability of a compound. nih.gov Studies on numerous piperazine derivatives have shown that they often possess favorable drug-like properties according to these rules. nih.govnih.gov

Key ADME parameters evaluated for piperazine derivatives include:

Absorption: Human Intestinal Absorption (HIA) and cell permeability (e.g., Caco-2, MDCK) are predicted to understand how well the compound might be absorbed from the gastrointestinal tract. mdpi.com

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are essential. nih.govresearchgate.net The ability to cross the BBB is critical for drugs targeting the central nervous system, while high plasma protein binding can affect the free concentration of the drug available to exert its effect. researchgate.netmdpi.com

Metabolism: The interaction with cytochrome P450 (CYP) enzymes is a key focus, as these enzymes are responsible for the metabolism of a vast number of drugs. Predictions identify whether a compound is a substrate or inhibitor of specific CYP isoforms (e.g., CYP2D6, CYP3A4), which is vital for predicting drug-drug interactions. researchgate.net

Excretion: While less commonly detailed in early in silico predictions, parameters related to solubility (LogS) can provide insights into potential clearance mechanisms. mdpi.com

Computational studies on various series of piperazine derivatives have demonstrated that their pharmacokinetic profiles can be suitable for drug development. nih.govnih.gov For example, analyses have shown that many derivatives are predicted to be well-absorbed, with the potential to penetrate the CNS, and often act as substrates for key metabolic enzymes. researchgate.net

Table 2: Predicted ADME Properties for Representative Piperazine Derivatives

| Parameter | Predicted Range/Value | Significance |

| Molecular Weight (MW) | < 500 Da | Compliance with Lipinski's Rule researchgate.net |

| LogP (Lipophilicity) | < 5 | Compliance with Lipinski's Rule biointerfaceresearch.com |

| Hydrogen Bond Donors | < 5 | Compliance with Lipinski's Rule nih.gov |

| Hydrogen Bond Acceptors | < 10 | Compliance with Lipinski's Rule nih.gov |

| Human Intestinal Absorption (HIA) | High (>90%) | Good oral absorption potential mdpi.com |

| Blood-Brain Barrier (BBB) Permeation | Variable (Yes/No) | Determines potential for CNS activity researchgate.net |

| P-glycoprotein (P-gp) Substrate | Variable (Yes/No) | Influences distribution and clearance researchgate.net |

| CYP450 Isoform Inhibition | Variable | Potential for drug-drug interactions researchgate.net |

| Aqueous Solubility (LogS) | Variable | Affects absorption and formulation mdpi.com |

Note: This table summarizes general findings for the piperazine class of compounds based on multiple in silico studies. Specific values can differ significantly between individual derivatives.

Molecular Dynamics Simulations for Conformational Changes and Binding Mechanisms

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide detailed insights into the conformational flexibility of a ligand, the stability of a protein-ligand complex, and the specific molecular interactions that govern the binding mechanism. nih.gov

For piperazine derivatives, MD simulations have been instrumental in elucidating their binding modes with various biological targets, such as G-protein coupled receptors (GPCRs), enzymes, and ion channels. nih.govnih.gov These simulations can reveal how the piperazine core and its substituents orient themselves within a receptor's binding pocket to achieve a stable and high-affinity interaction. nih.gov

A typical MD simulation study involves placing the docked ligand-protein complex in a simulated physiological environment (water, ions) and calculating the forces between atoms to model their motion. The resulting trajectory provides information on:

Conformational Stability: Analysis of the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time indicates the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in the predicted pose. mdpi.com